N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide
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Overview
Description
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide is a synthetic organic compound that features a complex structure with multiple functional groups
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene derivative: Starting with thiophene, functionalization at the 3-position can be achieved through halogenation followed by substitution reactions.
Attachment of the hydroxyethoxy group: This step involves the reaction of an appropriate ethylene glycol derivative with the thiophene intermediate under basic conditions.
Formation of the sulfonyl propanamide: The final step involves the reaction of the intermediate with a sulfonyl chloride and an amine to form the desired propanamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonyl group may yield the corresponding sulfide.
Mechanism of Action
The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)butanamide: Similar structure with a butanamide group instead of propanamide.
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)ethanamide: Similar structure with an ethanamide group instead of propanamide.
Uniqueness
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S2/c19-8-9-23-16(14-6-10-24-13-14)12-18-17(20)7-11-25(21,22)15-4-2-1-3-5-15/h1-6,10,13,16,19H,7-9,11-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYCVHNXFHEIGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(C2=CSC=C2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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